N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a fluorobenzylidene group, and a thiazolidinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dioxidotetrahydrothiophene ring, followed by the introduction of the fluorobenzylidene group and the thiazolidinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)acrylamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide
- N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19FN2O4S3 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C18H19FN2O4S3/c19-13-4-1-3-12(9-13)10-15-17(23)21(18(26)27-15)7-2-5-16(22)20-14-6-8-28(24,25)11-14/h1,3-4,9-10,14H,2,5-8,11H2,(H,20,22)/b15-10- |
InChI Key |
HKRKHZHGCGYAFF-GDNBJRDFSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S |
Origin of Product |
United States |
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